3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonitrile
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Overview
Description
3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonitrile is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,4-dimethylphenyl group and a phenyl group attached to the pyrazole ring, along with a carbonitrile group at position 4
Preparation Methods
The synthesis of 3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline intermediate. This intermediate is then cyclized and dehydrated to yield the desired pyrazole compound . Industrial production methods often involve optimizing reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where substituents on the phenyl or pyrazole rings are replaced by other functional groups. Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a pyrazole ring but with different substituents, leading to distinct chemical and biological properties.
3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one: Another related compound with a pyrazoline ring, which exhibits different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-13-8-9-15(10-14(13)2)18-16(11-19)12-21(20-18)17-6-4-3-5-7-17/h3-10,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVDRGVTOIJVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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